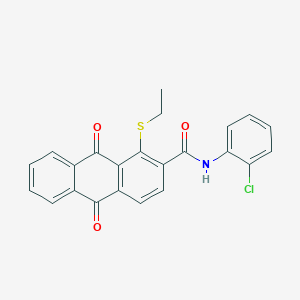![molecular formula C16H15N3O6 B15006556 N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide](/img/structure/B15006556.png)
N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide: is an organic compound with the molecular formula C16H15N3O6 It is characterized by the presence of a benzamide group substituted with a 2,4-dinitrobenzene ring and a 4-methylphenoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide typically involves the reaction of 2,4-dinitrobenzoic acid with 2-(4-methylphenoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent, reflux conditions.
Major Products:
Reduction: 2,4-diaminobenzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2,4-dinitrobenzoic acid and 2-(4-methylphenoxy)ethylamine.
Applications De Recherche Scientifique
Chemistry: N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving amide bonds. It may also serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against specific biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide bond can be hydrolyzed by enzymes such as amidases. The compound may also interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Comparaison Avec Des Composés Similaires
N-[2-(4-methylphenoxy)ethyl]benzamide: Lacks the nitro groups, making it less reactive in redox reactions.
2,4-dinitrobenzamide: Lacks the 4-methylphenoxyethyl group, resulting in different chemical and biological properties.
N-[2-(4-chlorophenoxy)ethyl]-2,4-dinitrobenzamide: Similar structure but with a chlorine substituent, which can alter its reactivity and interactions.
Uniqueness: N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide is unique due to the combination of the 4-methylphenoxyethyl group and the 2,4-dinitrobenzamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H15N3O6 |
|---|---|
Poids moléculaire |
345.31 g/mol |
Nom IUPAC |
N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C16H15N3O6/c1-11-2-5-13(6-3-11)25-9-8-17-16(20)14-7-4-12(18(21)22)10-15(14)19(23)24/h2-7,10H,8-9H2,1H3,(H,17,20) |
Clé InChI |
SYTFMQWENMLPIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15006476.png)
![methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylimino)-3-ethyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B15006481.png)
![(4-Methoxy-6-morpholin-4-yl-[1,3,5]triazin-2-yloxy)acetonitrile](/img/structure/B15006487.png)
![[3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B15006505.png)
![3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid](/img/structure/B15006515.png)
![1-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}octahydroquinolin-4(1H)-one](/img/structure/B15006517.png)
![1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B15006523.png)
amino}-N-phenylcyclohexanecarboxamide](/img/structure/B15006529.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15006535.png)
![2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide](/img/structure/B15006537.png)

![1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B15006546.png)
![N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15006547.png)
![3-(4-ethoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B15006553.png)
